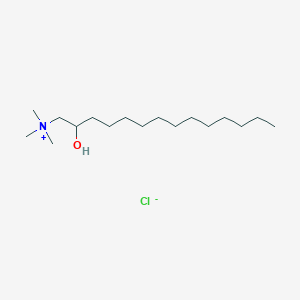
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is then purified through crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of surfactants on microbial growth and biofilm formation.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the permeability of drugs.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.
Uniqueness
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
34607-64-2 |
|---|---|
Molekularformel |
C17H38ClNO |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
2-hydroxytetradecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C17H38NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SNMPLNMNZGHMHW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


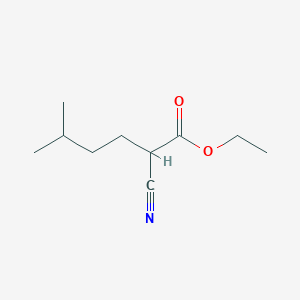
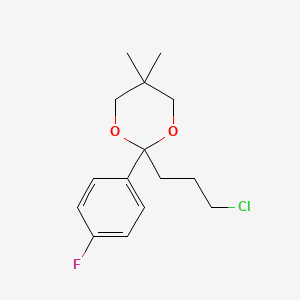
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
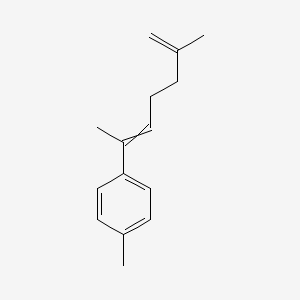
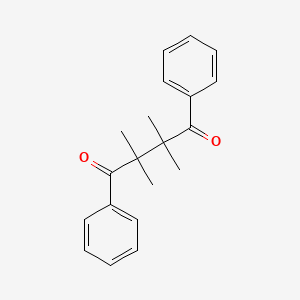

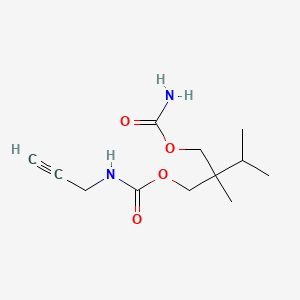
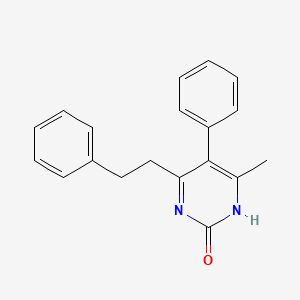
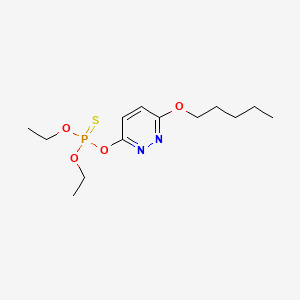
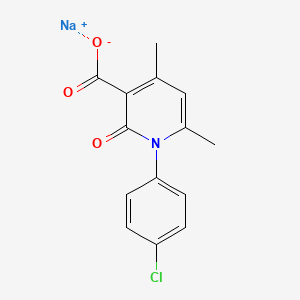

![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
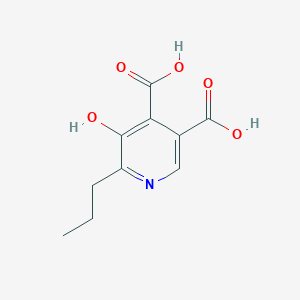
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
